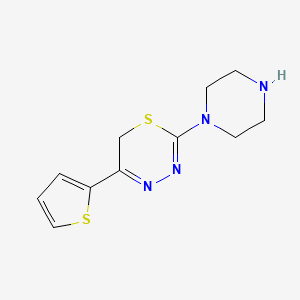

2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

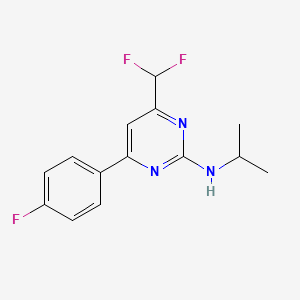

The compound “2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine” belongs to several classes of organic compounds, including piperazines, thiophenes, and thiadiazines. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Thiophenes are aromatic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom. Thiadiazines are heterocyclic compounds containing a ring of four carbon atoms, two nitrogen atoms, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine, thiophene, and thiadiazine rings. The electron-donating nitrogen atoms in the piperazine ring and the electron-withdrawing sulfur atom in the thiophene and thiadiazine rings could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine, thiophene, and thiadiazine rings. For example, the compound might exhibit basicity due to the presence of the nitrogen atoms in the piperazine ring .Wissenschaftliche Forschungsanwendungen

Treatment of Hyperphosphatemia in End-Stage Renal Disease (ESRD) Patients on Dialysis

ZERENEX ZXG007313 has been used in the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis . In a Phase 3 study, ZERENEX demonstrated a highly statistically significant change in serum phosphorus versus placebo over the four-week Placebo Control Period .

Increasing Iron Stores

ZERENEX has shown to significantly increase iron stores as measured by serum ferritin and transferrin saturation (TSAT) . This is beneficial as it reduces the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs), while maintaining hemoglobin levels .

Reducing the Use of Intravenous (IV) Iron and Erythropoiesis-Stimulating Agents (ESAs)

ZERENEX has demonstrated significant reductions in the use of IV iron and ESAs . This is particularly beneficial for patients on dialysis, as it reduces the complications and costs associated with these treatments .

Management of Serum Phosphorus and Iron Deficiency in Anemic Patients with Stage 3 to 5 Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD)

A Phase 2 study of ZERENEX has been initiated for managing serum phosphorus and iron deficiency in anemic patients with Stage 3 to 5 non-dialysis dependent Chronic Kidney Disease (NDD-CKD) .

Wirkmechanismus

Target of Action

ZERENEX ZXG007313, also known as 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine, primarily targets serum phosphorus . Serum phosphorus plays a crucial role in various biological functions, including energy metabolism and the formation of bones and teeth .

Mode of Action

ZERENEX ZXG007313 is an oral ferric iron-based phosphate binder . It interacts with serum phosphorus and forms non-absorbable complexes . This interaction reduces the concentration of serum phosphorus .

Biochemical Pathways

The primary biochemical pathway affected by ZERENEX ZXG007313 is the phosphorus homeostasis . By binding to serum phosphorus, it prevents the absorption of phosphorus in the gastrointestinal tract, thereby reducing the overall serum phosphorus levels .

Result of Action

The action of ZERENEX ZXG007313 results in a significant reduction in serum phosphorus levels . Additionally, it has been observed to increase iron stores, as measured by serum ferritin and transferrin saturation (TSAT), and reduce the use of intravenous (IV) iron and erythropoietin-stimulating agents (ESAs) . This leads to the maintenance of hemoglobin levels .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNCRLENBECIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6423524.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)

![2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6423537.png)

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423555.png)

![3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea](/img/structure/B6423556.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)

![3-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6423573.png)

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)

![1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6423591.png)